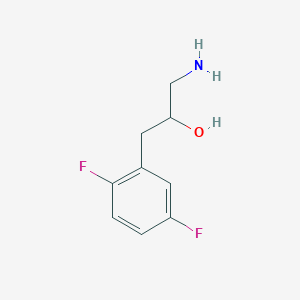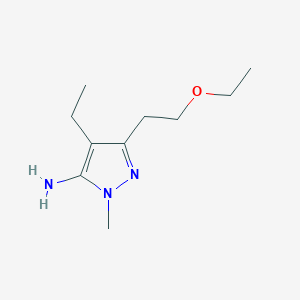
3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with ethoxyethyl, ethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxyethyl, ethyl, and methyl substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of automated systems and advanced analytical techniques ensures consistency and quality in the production process.
化学反応の分析
Types of Reactions
3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(2-Methoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
- 3-(2-Propoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
- 3-(2-Butoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
Uniqueness
3-(2-Ethoxyethyl)-4-ethyl-1-methyl-1h-pyrazol-5-amine is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The ethoxyethyl group, in particular, may confer unique properties compared to other similar compounds with different alkoxy groups.
特性
分子式 |
C10H19N3O |
|---|---|
分子量 |
197.28 g/mol |
IUPAC名 |
5-(2-ethoxyethyl)-4-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3O/c1-4-8-9(6-7-14-5-2)12-13(3)10(8)11/h4-7,11H2,1-3H3 |
InChIキー |
ADKLVDHRSHNFSM-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(N=C1CCOCC)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


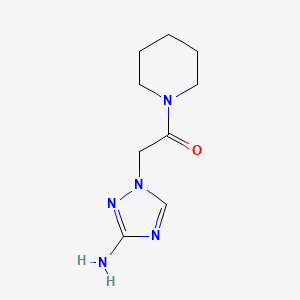

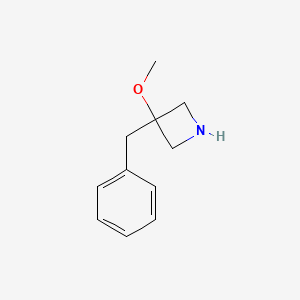
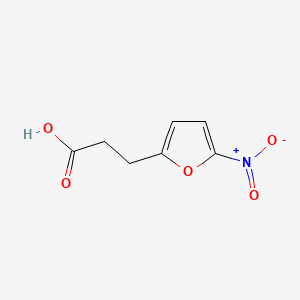
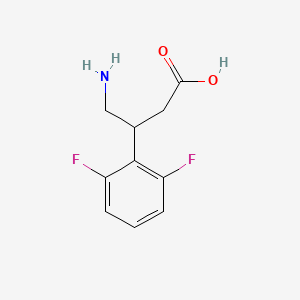

![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)
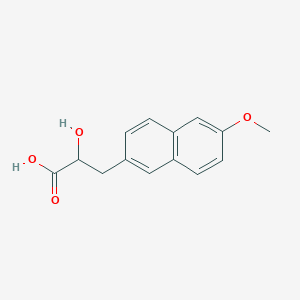

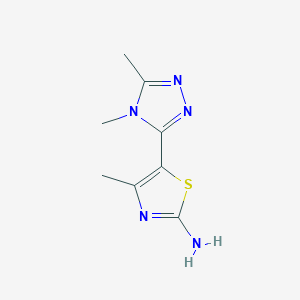
![2-((Benzyloxy)carbonyl)-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13532384.png)

